molecular formula C9H14Cl2N2 B8020218 4-(Pyrrolidin-2-yl)pyridine dihydrochloride

4-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B8020218
M. Wt: 221.12 g/mol
InChI Key: DWKPSXAJUZVROP-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)pyridine dihydrochloride is an organic compound with the molecular formula C9H14Cl2N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is known for its basicity and is often used as a base catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate pyrrolidine, followed by its reaction with pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinyl group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate enzymatic activity and receptor signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its higher basicity compared to similar compounds makes it a more effective base catalyst in various reactions .

Properties

IUPAC Name

4-pyrrolidin-2-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-9(11-5-1)8-3-6-10-7-4-8;;/h3-4,6-7,9,11H,1-2,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPSXAJUZVROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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